molecular formula C9H9BrO3 B8305737 2-Bromo-4-hydroxymethyl-benzoic acid methyl ester

2-Bromo-4-hydroxymethyl-benzoic acid methyl ester

Cat. No.: B8305737
M. Wt: 245.07 g/mol
InChI Key: RIVBHQXMRWUXSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-hydroxymethyl-benzoic acid methyl ester is a useful research compound. Its molecular formula is C9H9BrO3 and its molecular weight is 245.07 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

IUPAC Name

methyl 2-bromo-4-(hydroxymethyl)benzoate

InChI

InChI=1S/C9H9BrO3/c1-13-9(12)7-3-2-6(5-11)4-8(7)10/h2-4,11H,5H2,1H3

InChI Key

RIVBHQXMRWUXSI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)CO)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

The mixture of 2-bromo-4-methyl-benzoic acid (9.5 g, 32.3 mmol), THF (30.0 mL), and 5.0 M NaOH (26 mL, 129 mmol) is stirred at room temperature overnight. The mixture is acidified with 5.0 M HCl and is extracted with EtOAc (80 mL). The organic phase is washed with brine (60 mL) and is dried (Na2SO4). After filtration, the filtrate is concentrated under reduced pressure to a residue. The residue is dissolved in CH2Cl2 (50 mL) and MeOH (50 mL) and is treated with 2.0 M TMSCHN2 in hexane (30 mL, 60 mmol) at 0° C. for 1.0 h. The reaction mixture is concentrated to a residue and the residue is purified by flash chromatography to afford the title compound as a solid (2.3 g, 29%). LC-ES/MS m/e 247.0 (M+1).
Quantity
9.5 g
Type
reactant
Reaction Step One
Name
Quantity
26 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
29%

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